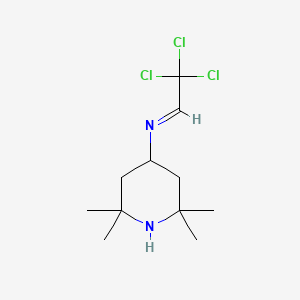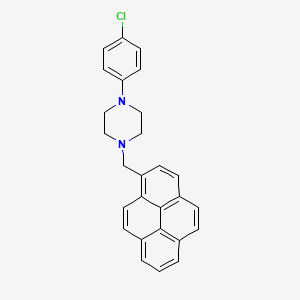
2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine, also known as TEMPOL, is a nitroxide compound that has been extensively studied for its antioxidant and neuroprotective properties. TEMPOL has a stable free radical structure, which allows it to scavenge free radicals and protect cells from oxidative stress.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine involves its ability to scavenge free radicals and reduce oxidative stress. 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine can also modulate various signaling pathways involved in inflammation and cell death. Additionally, 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine can improve mitochondrial function and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects
2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine has been shown to have various biochemical and physiological effects. It can reduce oxidative stress, inflammation, and cell death. 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine can also improve mitochondrial function and reduce the production of reactive oxygen species. Additionally, 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine can protect against neurodegeneration and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine has several advantages for lab experiments. It has a stable free radical structure, which allows it to be easily detected and quantified. 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine is also water-soluble, which makes it easy to administer to cells or animals. However, 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine has some limitations, including its potential toxicity at high doses and its short half-life in vivo.
Direcciones Futuras
There are several future directions for 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine research. One area of interest is the development of 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine's potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, the use of 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine in combination with other drugs or therapies is an area of research that has the potential to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with trichloroacetaldehyde in the presence of sodium borohydride. The resulting product is then oxidized with m-chloroperbenzoic acid to form 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine. The synthesis method of 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine has been well-established and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine has been extensively studied for its antioxidant and neuroprotective properties. It has been shown to protect cells from oxidative stress, reduce inflammation, and improve mitochondrial function. 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine has also been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and stroke.
Propiedades
IUPAC Name |
2,2,2-trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19Cl3N2/c1-9(2)5-8(6-10(3,4)16-9)15-7-11(12,13)14/h7-8,16H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGAZHBNJMPHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N=CC(Cl)(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5113279.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5113286.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5113308.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5113318.png)
![1-(3-chlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5113326.png)
![1-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5113340.png)
![2-[(3,4-dimethoxybenzoyl)amino]-N-1-naphthyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113348.png)
![N-[amino(imino)methyl]-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5113354.png)
![N~1~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5113355.png)

![1,3-dimethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5113358.png)
![N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5113361.png)
![3-[4-(benzyloxy)-3,5-dichlorophenyl]-N-(2-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5113368.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-propylpiperazine](/img/structure/B5113382.png)